molecular formula C8H9BrN2O2 B15271974 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid

4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid

Cat. No.: B15271974
M. Wt: 245.07 g/mol
InChI Key: XAGMXPHRLHLKIA-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclobutyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted amine with a brominated nitrile, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyclobutyl group to a cyclobutanone derivative.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogen exchange reactions at the bromine position.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.

Major Products Formed:

Scientific Research Applications

4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyclobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group may facilitate interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

    2-Cyclobutyl-1h-imidazole-4,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.

    4-Bromo-1h-imidazole-5-carboxylic acid: Lacks the cyclobutyl group.

    2-Cyclobutyl-1h-imidazole-5-carboxylic acid: Lacks the bromine atom.

Uniqueness: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is unique due to the combination of its bromine, cyclobutyl, and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-cyclobutyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13)

InChI Key

XAGMXPHRLHLKIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C(N2)Br)C(=O)O

Origin of Product

United States

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